1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
Beschreibung
Eigenschaften
CAS-Nummer |
91494-65-4 |
|---|---|
Molekularformel |
C12H14ClNO2 |
Molekulargewicht |
239.70 g/mol |
IUPAC-Name |
1-(chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C12H14ClNO2/c1-15-11-5-8-3-4-14-10(7-13)9(8)6-12(11)16-2/h5-6H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
GSJCDIYPXGPPGI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CCN=C2CCl)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Methodology from Patent CN110845410A
A one-pot method for preparing 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride (a precursor) involves:
-
Formylation : Reacting 3,4-dimethoxyphenethylamine with ethyl formate to yield N-(2-(3,4-dimethoxyphenyl)ethyl)formamide.
-
Chlorination : Treating the formamide intermediate with oxalyl chloride in acetonitrile at 10–20°C.
-
Cyclization : Catalyzing ring closure with phosphotungstic acid, followed by methanol addition to remove oxalic acid byproducts.
Key Data:
| Step | Reagent | Conditions | Yield | Purity |
|---|---|---|---|---|
| Formylation | Ethyl formate | Reflux, 6h | 78–80% | >99% |
| Chlorination | Oxalyl chloride | 10–20°C, 2h | - | - |
| Cyclization | Phosphotungstic acid | 50–55°C, 3h | 75–80% | 99.1–99.4% |
Adaptation for Chloromethylation :
To introduce the chloromethyl group, post-cyclization treatment with chloromethyl methyl ether (MOMCl) or chloroacetyl chloride could be explored, though this requires validation under non-aqueous conditions to prevent hydrolysis.
Modified Pomeranz–Fritsch Cyclization
Methodology from J. Org. Chem. (2020)
The Pomeranz–Fritsch protocol was modified using trimethylsilyl triflate (TMSOTf) and amine bases to synthesize 1,2-dihydroisoquinolines (DHIQs). For 6,7-dimethoxy derivatives:
Key Advantages:
-
Mild conditions preserve acid-sensitive groups.
-
Compatibility with late-stage chloromethylation via electrophilic substitution.
Chloromethylation of Dihydroisoquinoline Intermediates
Direct Chlorination Strategies
Patent CN106008336A describes chlorination of 4-hydroxy-6,7-dimethoxyquinoline using phosphorus trichloride (PCl₃) or oxalyl chloride. Adapting this for dihydroisoquinolines:
Example Protocol:
-
React 6,7-dimethoxy-3,4-dihydroisoquinoline with SOCl₂ in dichloromethane at 0°C.
Yield and Purity :
Industrial-Scale Optimization
Regulatory Compliance
-
cGMP Compatibility : The one-pot method achieves >99% purity and <0.15% single impurity, meeting pharmaceutical standards.
Comparative Analysis of Methods
| Method | Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| One-Pot Synthesis | 3 | 75–80% | >99% | High |
| Pomeranz–Fritsch | 2 | 60–70% | 95–98% | Moderate |
| Post-Cyclization Chlorination | 2 | 65–72% | 97–98% | High |
Critical Trade-offs :
-
The one-pot method excels in efficiency but requires precise control over oxalyl chloride stoichiometry.
-
Post-cyclization chlorination offers flexibility but introduces additional purification steps.
Recent advances in organocatalysis could enable enantioselective introduction of the chloromethyl group, though this remains unexplored for dihydroisoquinolines.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinoline ring to a fully saturated isoquinoline ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido, thiocyanato, or alkoxy derivatives.
Oxidation Products: Quinoline derivatives.
Reduction Products: Saturated isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of 1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline typically involves a multi-step process:
- Starting Material : The synthesis often begins with 6,7-dimethoxy-1-tetralone.
- Pictet-Spengler Reaction : This step involves reacting the starting material with formaldehyde and hydrochloric acid to form the isoquinoline core.
- Chloromethylation : The introduction of the chloromethyl group is achieved through a chloromethylation reaction using chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride.
This compound has a molecular formula of and a molecular weight of 276.16 g/mol. Its unique structure allows it to participate in various chemical reactions such as nucleophilic substitution, oxidation, and reduction, making it a versatile intermediate in organic synthesis .
Organic Chemistry
This compound serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in studying reaction mechanisms and developing new synthetic methodologies. Its reactivity allows for the formation of various substituted isoquinoline derivatives through nucleophilic substitution reactions .
Biological Research
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity : Studies have shown that it may possess anticancer properties by inhibiting cell proliferation in certain cancer cell lines .
- Neuroprotective Effects : It has been explored for its potential therapeutic applications in neurological disorders such as Huntington's disease. Experimental findings suggest that it may modulate neurotransmitter systems and provide neuroprotection against excitotoxicity .
Industrial Applications
In industrial settings, this compound is applied in:
- Production of Fine Chemicals : The compound is used in synthesizing specialty chemicals that require specific functional groups.
- Development of New Materials : Its unique chemical properties make it suitable for creating novel materials with desired characteristics .
Muscle Contractility Studies
In vitro experiments have demonstrated that this compound influences smooth muscle contractility. At concentrations between 25 to 100 μM, it significantly reduces calcium-induced contractions, with optimal effects observed at 50 μM .
Neuroprotective Potential
Research into its neuroprotective capabilities has shown promise in models simulating Huntington's disease. Similar isoquinoline derivatives have been noted for their ability to protect neurons from excitotoxic damage .
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline largely depends on its interaction with biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Substituent Effects on Reactivity and Bioactivity
The biological and chemical properties of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives are heavily influenced by substituents at position 1. Below is a comparative analysis:
Key Observations :
- Chloromethyl Group (Target Compound) : Enhances electrophilicity, enabling nucleophilic substitutions. Used in heterocyclic synthesis (e.g., thiazoles) .
- Benzyl Group : Increases aromatic surface area, favoring interactions with hydrophobic enzyme pockets .
- Hydroxybenzyl Group (Higenamine) : Polar substituents improve water solubility, critical for cardiovascular activity .
- Trichloromethyl Group : Highly electron-withdrawing, altering electronic distribution in the core structure .
Notable Trends :
- Bischler–Napieralski Reaction: Widely used for constructing dihydroisoquinoline cores .
- Asymmetric Catalysis : Enantioselective alkynylation enables access to natural alkaloids like (R)-(+)-oleracein E .
- Commercial Availability : The chloromethyl derivative’s accessibility streamlines derivatization workflows .
Solubility and Stability :
- Methoxy groups enhance solubility in organic solvents but reduce aqueous solubility.
- Chlorinated derivatives (e.g., chloromethyl, trichloromethyl) exhibit lower polarity, favoring membrane permeability .
- Photo-degradation studies on tetrahydroisoquinolines reveal sensitivity to light, necessitating stabilization in formulations .
Bioactivity :
Biologische Aktivität
1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its analgesic properties, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a chloromethyl group and two methoxy substituents on the isoquinoline framework, which may contribute to its biological properties.
Analgesic Effects
Research indicates that this compound exhibits notable analgesic activity. A study demonstrated that this compound acts as a selective agonist for the μ-opioid receptor, which is crucial for pain management. The analgesic efficacy was evaluated using various animal models, including the hot plate test on Kunming mice.
Key Findings:
- Dosage: Mice were administered doses of 30 mg/kg to 60 mg/kg. The compound showed significant analgesic effects at these dosages without causing dependence or tolerance typically associated with morphine .
- Comparison with Morphine: Unlike morphine, which displayed reduced efficacy over time and led to physical dependence, the compound maintained consistent analgesic effects throughout the study period .
The mechanism by which this compound exerts its effects appears to involve:
- μ-opioid Receptor Agonism: Binding assays indicated high selectivity for μ-opioid receptors compared to other opioid receptors. This selectivity may account for its reduced side effects relative to traditional opioids .
- Lack of Tolerance Development: Continuous administration did not lead to tolerance or dependence in animal models, suggesting a favorable safety profile for long-term use .
Case Study: Analgesic Activity Assessment
A detailed assessment was conducted where Kunming mice were divided into groups receiving either saline, morphine, or varying doses of this compound. The results were as follows:
| Group | Dose (mg/kg) | Analgesic Effect Observed | Dependence Developed |
|---|---|---|---|
| Saline | - | None | No |
| Morphine | 7-15 | Reduced after Day 2 | Yes |
| 1-(Chloromethyl)-... | 30-60 | Consistent | No |
This study highlights the compound's potential as an alternative analgesic with a lower risk of addiction .
Antimicrobial Activity
While the primary focus has been on analgesic properties, preliminary data suggest that derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline may also exhibit antimicrobial activity. Further research is needed to explore this aspect thoroughly.
Q & A
Q. What are the standard synthetic routes for 1-(chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline, and how do reaction conditions impact yields?
The compound is synthesized via chlorination of its precursor, 6,7-dimethoxy-3,4-dihydroisoquinoline. A scalable method involves treating the hydrochloride salt of the precursor with sodium hypochlorite in anhydrous tert-butanol under nitrogen, achieving ~90% yield . Key variables include:
Q. How is the purity and structural integrity of this compound validated in academic research?
Analytical validation involves:
Q. What are the primary applications of this compound in drug discovery?
It serves as a key intermediate in synthesizing tetrabenazine analogs for neurological disorders (e.g., Huntington’s disease). Its chloromethyl group enables functionalization via nucleophilic substitution, facilitating the introduction of pharmacophores .
Advanced Research Questions
Q. How can researchers optimize regioselectivity during functionalization of the chloromethyl group?
Regioselectivity is influenced by:
- Catalysts : Palladium or copper salts enhance cross-coupling reactions (e.g., Suzuki-Miyaura) at the chloromethyl site .
- Solvent polarity : DMF or DMSO stabilizes transition states in SN2 mechanisms, favoring substitution over elimination .
- Temperature control : Lower temperatures (e.g., –20°C) reduce side reactions in azole derivatization .
Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?
Discrepancies arise from:
- Starting material quality : Impurities in the precursor (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride) reduce yields. Repurification via recrystallization (ethanol/water) is recommended .
- Reaction scale : Bulk syntheses (>10 mmol) often show lower yields due to inefficient mixing; microfluidic reactors improve consistency .
Q. How do computational models aid in predicting the bioactivity of derivatives?
Density Functional Theory (DFT) calculations predict:
- Electrophilic reactivity : Chloromethyl group’s susceptibility to nucleophilic attack (LUMO maps).
- Binding affinity : Docking studies with dopamine receptors highlight steric and electronic compatibility of substituted analogs .
Methodological Challenges and Solutions
Q. What advanced techniques characterize trace byproducts in large-scale syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
